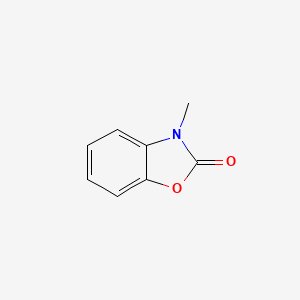

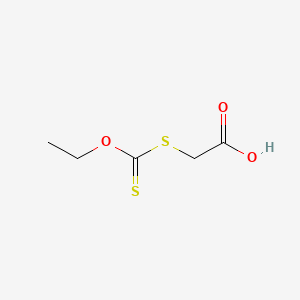

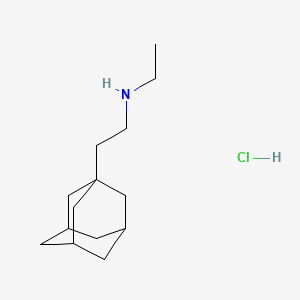

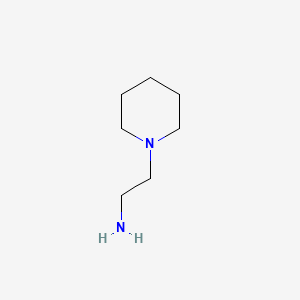

1-Propylimidazolidine-2,4,5-trione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazolidinetriones, including compounds similar to 1-propylimidazolidine-2,4,5-trione, involves multi-component reactions that allow for the efficient assembly of the core structure. For instance, a one-pot, multi-component synthesis approach has been demonstrated for the formation of imines of 3-amino-2-arylimidazo[1,2-a]pyridines and related structures by heating a mixture of a 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, leading to excellent yields (Adib et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within the imidazolidinetrione family is characterized by the presence of a 5–6 fused bicyclic heterocycle, confirmed through single-crystal X-ray analysis. This structural feature is critical for the chemical behavior and reactivity of these compounds, providing a rigid framework that influences their interaction with other molecules (Adib et al., 2008).

Chemical Reactions and Properties

Imidazolidinetriones undergo a variety of chemical reactions, highlighting their versatility. For instance, the synthesis and reactivity of 1-arylimidazolidine-2-thiones demonstrate their potential in generating biologically active molecules through further functionalization and alkylation steps. These processes underscore the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (Sztanke et al., 2006).

科学研究应用

Synthesis of Nitrogen-Bridgehead Fused Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesise imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .

- Methods of Application : This compound was first prepared by Heinrich and Ernst in 1913 by the condensation of urea and oxalyl dichloride . Several methods have been developed subsequently for the preparation of imidazolidine-2,4,5-trione, but many of these require a toxic solvent, an expensive catalyst or a long reaction time .

- Results or Outcomes : The structure of the product was confirmed by IR, ESI, 1H NMR and X-ray crystal structure determination .

Inhibition of Tyrosyl-DNA Phosphodiesterase 1

- Scientific Field : Biochemistry

- Application Summary : New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents were synthesized by reacting oxalyl chloride and the corresponding ureas, providing good yields . These compounds inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations .

- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .

- Results or Outcomes : The compounds inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations . Cytotoxic concentrations were also studied on the glioblastoma cell line SNB19 .

Bioisosteric Replacement in Drug Design

- Scientific Field : Medicinal Chemistry

- Application Summary : To increase the solubility and bioavailability of certain classes of substances, a bioisosteric replacement of the ureide group with an imidazolidine-2,4,5-trione group can be used .

- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .

- Results or Outcomes : Bioisosteric replacement of the ureide group with a parabanic acid fragment made it possible to increase the solubility of compounds and conduct biological studies .

Inhibition of Cholinergic Enzymes

- Scientific Field : Biochemistry

- Application Summary : A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .

- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .

- Results or Outcomes : The inhibitory activity on acetylcholinesterase was significantly higher than that of the standard drug rivastigmine. The discussed compounds are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .

Synthesis of Resin Acids

- Scientific Field : Organic Chemistry

- Application Summary : New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents were synthesized by reacting oxalyl chloride and the corresponding ureas . These compounds are used in the synthesis of resin acids .

- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .

- Results or Outcomes : The structure of the product was confirmed by IR, ESI, 1H NMR and X-ray crystal structure determination .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

- Scientific Field : Biochemistry

- Application Summary : A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .

- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .

- Results or Outcomes : The inhibitory activity on acetylcholinesterase was significantly higher than that of the standard drug rivastigmine . The discussed compounds are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .

属性

IUPAC Name |

1-propylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHQVPTNDPZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960809 |

Source

|

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propylimidazolidine-2,4,5-trione | |

CAS RN |

40408-38-6 |

Source

|

| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)